molecular formula C8H16FNO B13190979 6-(2-Fluoroethyl)-2,2-dimethylmorpholine

6-(2-Fluoroethyl)-2,2-dimethylmorpholine

Cat. No.: B13190979
M. Wt: 161.22 g/mol
InChI Key: UIXAOOQOFXCBMU-UHFFFAOYSA-N
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Description

6-(2-Fluoroethyl)-2,2-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluoroethyl)-2,2-dimethylmorpholine typically involves the alkylation of morpholine with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

Morpholine+2-Fluoroethyl BromideK2CO3,CH3CN,HeatThis compound+KBr\text{Morpholine} + \text{2-Fluoroethyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{CH}_3\text{CN}, \text{Heat}} \text{this compound} + \text{KBr} Morpholine+2-Fluoroethyl BromideK2​CO3​,CH3​CN,Heat​this compound+KBr

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluoroethyl)-2,2-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-Fluoroethyl)-2,2-dimethylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Fluoroethyl)-2,2-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The fluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroethanol: A simpler fluorinated alcohol with similar functional groups.

    2,2-Dimethylmorpholine: Lacks the fluoroethyl group but shares the morpholine core structure.

    6-(2-Chloroethyl)-2,2-dimethylmorpholine: Similar structure with a chloroethyl group instead of a fluoroethyl group.

Uniqueness

6-(2-Fluoroethyl)-2,2-dimethylmorpholine is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications.

Properties

Molecular Formula

C8H16FNO

Molecular Weight

161.22 g/mol

IUPAC Name

6-(2-fluoroethyl)-2,2-dimethylmorpholine

InChI

InChI=1S/C8H16FNO/c1-8(2)6-10-5-7(11-8)3-4-9/h7,10H,3-6H2,1-2H3

InChI Key

UIXAOOQOFXCBMU-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC(O1)CCF)C

Origin of Product

United States

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